molecular formula C34H29N7O B1665199 Akt inhibitor VIII CAS No. 612847-09-3

Akt inhibitor VIII

Numéro de catalogue B1665199
Numéro CAS: 612847-09-3
Poids moléculaire: 551.6 g/mol
Clé InChI: BIWGYFZAEWGBAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Akt inhibitor VIII is a cell-permeable quinoxaline compound that has been shown to potently, selectively, allosterically, and reversibly inhibit Akt1, Akt2, and Akt3 activity . It has been used in various studies due to its ability to inhibit Akt, a key regulator downstream of various growth factors and hormones .


Molecular Structure Analysis

The molecular structure of this compound is a quinoxaline compound . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . The structure of this compound allows it to bind to the PH domain of Akt, thereby inhibiting its activity .


Chemical Reactions Analysis

This compound interacts with Akt1, Akt2, and Akt3 in a potent, selective, allosteric, and reversible manner . It has been shown to increase anti-proliferation induced by furanodiene in human breast cancer cell MCF-7 . The interaction of this compound with Akt is complex and involves various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . These properties are important for its function as an Akt inhibitor.

Mécanisme D'action

Target of Action

Akt inhibitor VIII is a cell-permeable quinoxaline compound that potently, selectively, allosterically, and reversibly inhibits Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway regulates a number of oncogenic functions, including cell survival .

Mode of Action

This compound interacts with its targets (Akt1, Akt2, and Akt3) in a concentration-dependent manner . It inhibits insulin-like growth factor 1 (IGF-1) induced Akt phosphorylation . In PC12 cells, this compound can also reduce the phosphorylation of PRAS40 , a substrate of Akt. The inhibition of Akt by this compound is reported to be pleckstrin homology (PH) domain-dependent .

Biochemical Pathways

This compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is frequently overactivated in cancer, dysregulating the cell cycle and boosting cell proliferation . The inhibition of Akt leads to the disruption of this pathway, affecting various downstream effects such as glucose metabolism, apoptosis, cell differentiation, and transcription .

Result of Action

The inhibition of Akt by this compound has been shown to have broad anti-tumor activity in a number of PI3K-active pre-clinical models . It has been found to enhance the downregulation of Akt and p-Akt expression induced by furanodiene, and increase furanodiene-induced PARP cleavage in MCF-7 cells . This suggests that this compound can induce apoptosis in cancer cells.

Orientations Futures

Akt inhibitor VIII, along with other Akt inhibitors, is being actively researched for its potential use in cancer therapy . Future research will likely focus on improving the efficacy and selectivity of these inhibitors, as well as exploring their use in combination with other anticancer drugs .

Propriétés

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436572
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612847-09-3
Record name Akt-I-1,2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-6730
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akt inhibitor VIII
Reactant of Route 2
Akt inhibitor VIII
Reactant of Route 3
Reactant of Route 3
Akt inhibitor VIII
Reactant of Route 4
Reactant of Route 4
Akt inhibitor VIII
Reactant of Route 5
Reactant of Route 5
Akt inhibitor VIII
Reactant of Route 6
Reactant of Route 6
Akt inhibitor VIII

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.